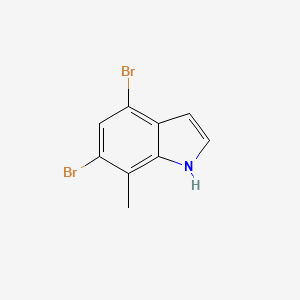
4,6-dibromo-7-methyl-1H-indole
Vue d'ensemble
Description
4,6-dibromo-7-methyl-1H-indole is a chemical compound with the molecular formula C9H7Br2N . It has a molecular weight of 288.97 g/mol.
Molecular Structure Analysis
The molecular structure of 4,6-dibromo-7-methyl-1H-indole consists of a fused ring system containing a benzene ring and a pyrrole ring, which is characteristic of indole compounds .Applications De Recherche Scientifique
-
Pharmaceutical and Biological Applications
- Indole derivatives are important types of molecules and natural products that play a main role in cell biology .
- They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents .
-
Chemical Synthesis
- Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan .
- They are frequently used in the synthesis of various organic compounds .
- The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
-
Antiviral Activity
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents .
- In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
-
Synthesis of Heterocycles
- The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .
- Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .
- The biologically and pharmaceutical importance of quinones, the parent heterocycle, is based upon their utilities as drugs isolated from naturally occurring compounds .
-
Antibacterial Activity
- Indole derivatives have been reported to exhibit antibacterial activity .
- For example, 2-phenyl-1H-indole-3-carbaldehyde oxime derivatives were synthesized and evaluated for their antibacterial activity .
- The compound 2-phenyl-N-(4-(p-tolyl)thiazol-2-yl)-1H-indole-3-carboxamide showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
-
Antifungal Activity
- Indole derivatives also show antifungal activity .
- 2-Phenyl-1H-indole-3-carbaldehyde oxime derivatives were synthesized and evaluated for their antifungal activity .
- The compound 2-phenyl-N-(4-(p-tolyl)thiazol-2-yl)-1H-indole-3-carboxamide showed significant antifungal activity against Candida albicans .
Orientations Futures
Indole and its derivatives, including 4,6-dibromo-7-methyl-1H-indole, have shown potential in drug discovery due to their diverse biological activities . Future research may focus on exploring the therapeutic potential of these compounds, their mechanisms of action, and their safety profiles. The development of efficient synthesis methods for these compounds is also an important area of research .
Propriétés
IUPAC Name |
4,6-dibromo-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2N/c1-5-7(10)4-8(11)6-2-3-12-9(5)6/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLGUULQDBXCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1Br)Br)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305679 | |
| Record name | 4,6-Dibromo-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dibromo-7-methyl-1H-indole | |
CAS RN |
1082040-84-3 | |
| Record name | 4,6-Dibromo-7-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dibromo-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423528.png)
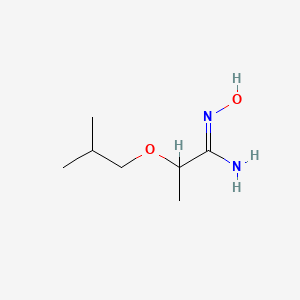
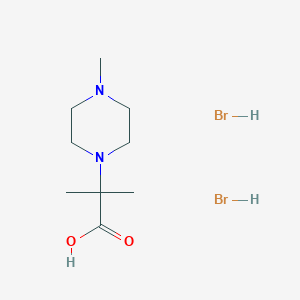
![methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1423533.png)
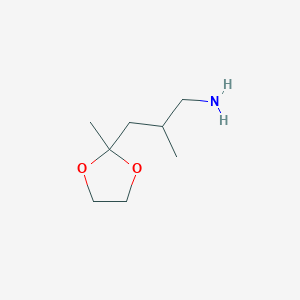

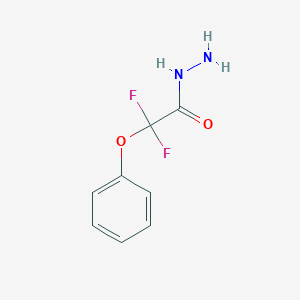
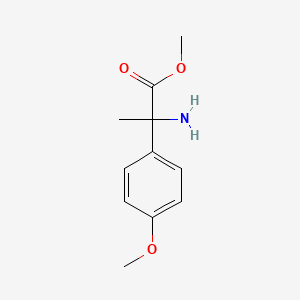
![3-Ethoxyspiro[3.5]nonan-1-ol](/img/structure/B1423541.png)
![3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1423542.png)
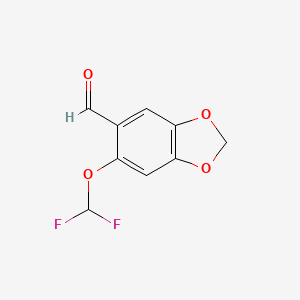
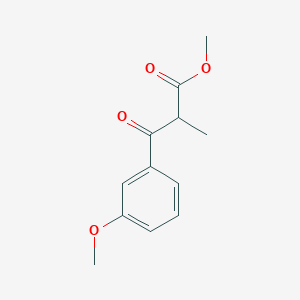
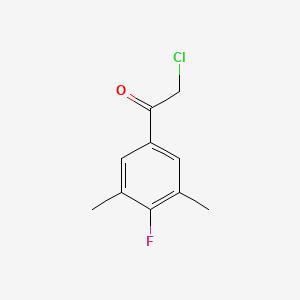
![2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-amine hydrochloride](/img/structure/B1423549.png)